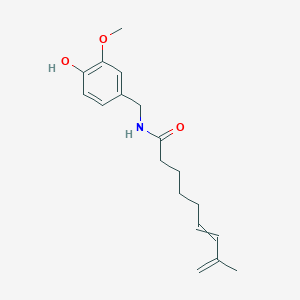
16,17-DehydroCapsaicin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dehydro Capsaicin is a capsaicinoid compound, structurally related to capsaicin, the active component in chili peppers responsible for their pungency. This compound has the molecular formula C18H25NO3 and a molecular weight of 303.4 g/mol . It is one of the metabolites formed during the metabolism of capsaicin .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dehydro Capsaicin typically involves the dehydrogenation of capsaicin. This process can be achieved through various chemical reactions, including the use of dehydrogenating agents under controlled conditions .
Industrial Production Methods: While specific industrial production methods for 16,17-Dehydro Capsaicin are not extensively documented, it is likely that the compound is produced using similar techniques to those used for capsaicin and other capsaicinoids. This includes extraction from natural sources followed by chemical modification .
化学反応の分析
Types of Reactions: 16,17-Dehydro Capsaicin can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 16,17-Dehydro Capsaicin may yield various oxygenated derivatives .
科学的研究の応用
16,17-Dehydro Capsaicin has several scientific research applications, including:
作用機序
The mechanism of action of 16,17-Dehydro Capsaicin involves its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel, similar to capsaicin. This interaction leads to the activation and subsequent desensitization of sensory neurons, resulting in analgesic effects . Additionally, it may exert anti-inflammatory effects through the modulation of various signaling pathways .
類似化合物との比較
Capsaicin: The primary active component in chili peppers, known for its pungency and therapeutic effects.
Dihydrocapsaicin: Another capsaicinoid with similar properties to capsaicin but with a slightly different chemical structure.
Nordihydrocapsaicin: A less potent capsaicinoid with similar biological effects.
Uniqueness: 16,17-Dehydro Capsaicin is unique due to its specific structural modifications, which may result in distinct biological activities and therapeutic potential compared to other capsaicinoids .
特性
分子式 |
C18H25NO3 |
|---|---|
分子量 |
303.4 g/mol |
IUPAC名 |
N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methylnona-6,8-dienamide |
InChI |
InChI=1S/C18H25NO3/c1-14(2)8-6-4-5-7-9-18(21)19-13-15-10-11-16(20)17(12-15)22-3/h6,8,10-12,20H,1,4-5,7,9,13H2,2-3H3,(H,19,21) |
InChIキー |
LSIRKKJMETWUBA-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


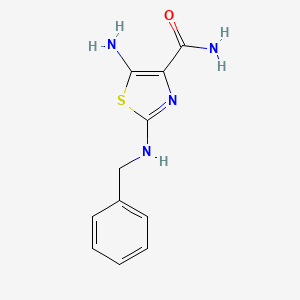
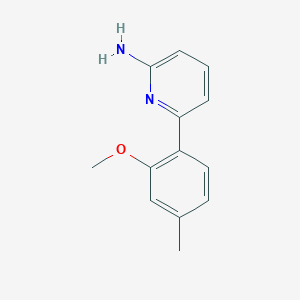

![azane;(1R,3R,15Z,28R,29R,30R,31R,36R,41R)-29,41-difluoro-34,39-dihydroxy-34,39-bis(sulfanylidene)-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34lambda5,39lambda5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene](/img/structure/B13889744.png)
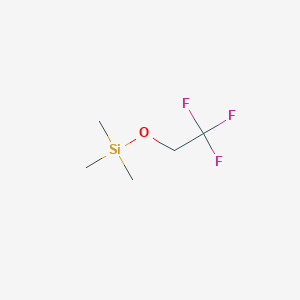
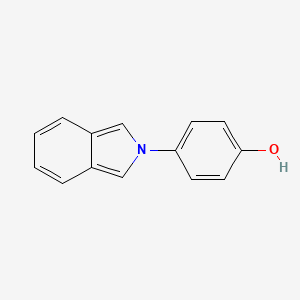

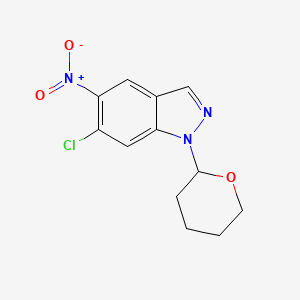
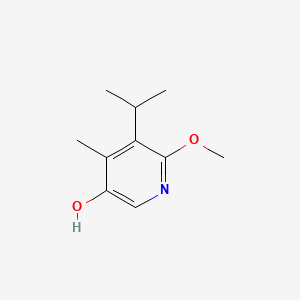
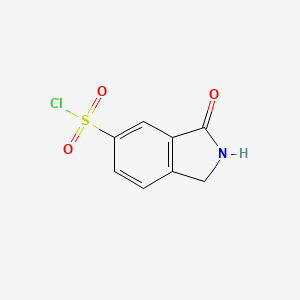
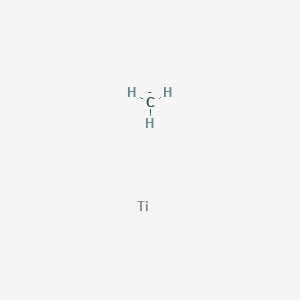
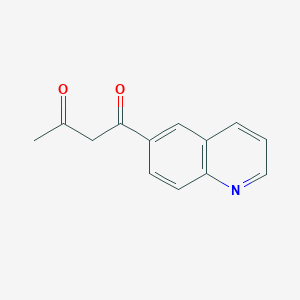
![7-Bromo-2-chloro-pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid](/img/structure/B13889806.png)
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
